3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
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Overview
Description
3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate benzamide. This intermediate is then subjected to further reactions, including nitration and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the nitro group may participate in redox reactions, while the benzoyl group can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-fluorophenyl)benzamide
- 2-Iodo-N-(4-bromophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
106532-73-4 |
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Molecular Formula |
C21H11Cl2N3O4S |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
3-chloro-N-[1-(3-chlorobenzoyl)-5-nitro-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11Cl2N3O4S/c22-14-5-1-3-12(9-14)19(27)24-20-17-11-16(26(29)30)7-8-18(17)25(31-20)21(28)13-4-2-6-15(23)10-13/h1-11H |
InChI Key |
YYFAOJAPZOEHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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